6-Oxodocetaxel
6-Oxodocetaxel
10-oxo Docetaxel is a degradation product of docetaxel.
Docetaxel intermediate.
Docetaxel intermediate.
Brand Name:
Vulcanchem
CAS No.:
167074-97-7
VCID:
VC21339233
InChI:
InChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26?,27?,28?,30?,32?,33?,35?,41-,42+,43-/m1/s1
SMILES:
CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C
Molecular Formula:
C43H51NO14
Molecular Weight:
805.9 g/mol
6-Oxodocetaxel
CAS No.: 167074-97-7
Cat. No.: VC21339233
Molecular Formula: C43H51NO14
Molecular Weight: 805.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | 10-oxo Docetaxel is a degradation product of docetaxel. Docetaxel intermediate. |
---|---|
CAS No. | 167074-97-7 |
Molecular Formula | C43H51NO14 |
Molecular Weight | 805.9 g/mol |
IUPAC Name | [(1S,4S,10S)-4-acetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Standard InChI | InChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26?,27?,28?,30?,32?,33?,35?,41-,42+,43-/m1/s1 |
Standard InChI Key | ZOLQDWANVNOXBK-ZYATTXQPSA-N |
Isomeric SMILES | CC1=C2C(=O)C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C |
SMILES | CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C |
Canonical SMILES | CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C |
Appearance | Pale Yellow Solid |
Melting Point | >137°C |
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